Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a fluorine atom at the 6th position and a carboxylate group at the 5th position further distinguishes this compound. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,5-a]pyridine core. The resulting intermediate is then esterified to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Cycloaddition: The imidazo[1,5-a]pyridine core can participate in cycloaddition reactions, forming more complex fused ring systems.
Scientific Research Applications
Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylate group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate can be compared to other imidazo[1,5-a]pyridine derivatives such as:
Methyl imidazo[1,5-a]pyridine-5-carboxylate: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate: The chlorine atom can lead to different substitution reactions compared to the fluorine atom.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but differ in their nitrogen positioning and overall reactivity .
This compound stands out due to its unique combination of a fluorine atom and a carboxylate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 |
InChI Key |
WOFHICLBVZKACW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CN=CN21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.